![molecular formula C19H16ClNO2 B2378775 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 588676-12-4](/img/structure/B2378775.png)
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO2 . It has a molecular weight of 325.8 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16ClNO2/c1-2-4-12-7-9-13 (10-8-12)17-11-15 (19 (22)23)14-5-3-6-16 (20)18 (14)21-17/h3,5-11H,2,4H2,1H3, (H,22,23) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.8 and a molecular formula of C19H16ClNO2 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Anticancer Activity
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid derivatives have been synthesized using both microwave irradiation and conventional heating methods. Research shows that these compounds exhibit significant anticancer activity. For instance, certain derivatives were more potent than standard drugs like doxorubicin against various carcinoma cell lines. These findings suggest the potential of 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid derivatives in anticancer drug development (Bhatt, Agrawal, & Patel, 2015).
Metal Ion Extraction and Chelation
Quinoline-2-carboxylic acids, with varying substituents, have been explored for their ability to extract metal ions. The specific positioning and nature of substituents on the quinoline ring, like in 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, significantly influence the selectivity for certain metal ions. This property is particularly useful in applications like cadmium removal from phosphoric acid, showcasing the compound's potential in environmental remediation and analytical chemistry (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Antimicrobial Properties
Studies have also revealed the antimicrobial efficacy of quinoline-4-carboxylic acid derivatives. Compounds synthesized using microwave-irradiated methods demonstrated substantial activity against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria. These findings highlight the potential of 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid derivatives in developing new antimicrobial agents (Bhatt & Agrawal, 2010).
Fluorescent Properties
Quinoline derivatives are known for their fluorescent properties and are used in biochemistry and medicine for studying biological systems. The fluorescent behavior of these compounds, including derivatives of 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, can be advantageous in various research applications, particularly in imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to inhibit alkaline phosphatases , and topoisomerase II . These enzymes play crucial roles in cellular processes such as DNA replication and signal transduction.
Mode of Action
Quinoline derivatives have been reported to inhibit their target enzymes, leading to disruption of the normal cellular processes .
Biochemical Pathways
Inhibition of alkaline phosphatases and topoisomerase ii can affect multiple biochemical pathways, including dna replication and various signaling pathways .
Result of Action
Inhibition of target enzymes can lead to disruption of normal cellular processes, potentially leading to cell death .
properties
IUPAC Name |
8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIRFXUYSUKDFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
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